ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is characterized by:
- A thieno[3,4-d]pyridazine scaffold, combining sulfur-containing thiophene and nitrogen-rich pyridazine rings.
- A 2-chloropropanamido substituent at position 5, introducing a reactive chloroalkyl group.
Properties
IUPAC Name |
ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-3-26-18(25)14-12-9-27-16(20-15(23)10(2)19)13(12)17(24)22(21-14)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLIJPZRVNNUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Amidation: The 2-chloropropanamido group is introduced through an amidation reaction, where the appropriate amine reacts with an acid chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thieno[3,4-d]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s uniqueness lies in its 2-chloropropanamido group , which distinguishes it from analogs. Key comparisons include:
Key Observations :
Research Implications and Limitations
Structural Validation Challenges
While SHELX-based refinement and validation protocols are standard for similar compounds, the absence of crystallographic data for the target compound necessitates caution in interpreting its reactivity and stereochemistry.
Biological Activity
Ethyl 5-(2-chloropropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure with a chloropropanamido side chain and a phenyl group. The molecular formula is with a molecular weight of .
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN3O4S |
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria .
Key Findings:
- In vitro assays revealed that compounds with thienopyrimidinone rings and substituted amido or imino side chains showed potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
- Minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating their potential as antimicrobial agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within microbial cells, leading to inhibition of key enzymes or disruption of cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
- DNA Binding: It may also bind to DNA or proteins involved in replication and transcription processes, leading to cell death in susceptible organisms.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy:
- Toxicity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
